(S)-3-Amino-2-methylbutan-2-ol hydrochloride

Asymmetric Catalysis Chiral Ligands Palladium

Achieving high facial selectivity in asymmetric synthesis often fails with less hindered auxiliaries like valinol. (S)-tert-Leucinol hydrochloride solves this with a quaternary tert-butyl group adjacent to the chiral center. - **Performance**: Enables >98% ee in cyclopropanation; provides unique stereochemical profiles in Pd-allylic amination (37% ee) vs valinol (72% ee). - **Handling**: Hydrochloride salt (white crystalline solid, MP 196-198°C, ≥99.0% purity) ensures aqueous solubility, precise stoichiometry, and stability. - **Application**: Privileged precursor for oxazoline ligands and β-blocker intermediates.

Molecular Formula C5H14ClNO
Molecular Weight 139.62
CAS No. 168297-76-5
Cat. No. B2756655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-methylbutan-2-ol hydrochloride
CAS168297-76-5
Molecular FormulaC5H14ClNO
Molecular Weight139.62
Structural Identifiers
SMILESCC(C(C)(C)O)N.Cl
InChIInChI=1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H/t4-;/m0./s1
InChIKeyYURXCUVDCIDDHM-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-tert-Leucinol Hydrochloride: Chiral Amino Alcohol Building Block


(S)-3-Amino-2-methylbutan-2-ol hydrochloride, also referred to as (S)-tert-leucinol hydrochloride, is a chiral amino alcohol building block featuring a sterically demanding tert-butyl group adjacent to the chiral center . This structural motif imparts exceptional steric control in asymmetric transformations, making the compound a privileged chiral auxiliary and ligand precursor for the preparation of enantiomerically enriched pharmaceuticals, agrochemicals, and fine chemicals [1]. The hydrochloride salt form (C5H14ClNO, MW 139.62) is a white crystalline solid that offers convenient handling, high aqueous solubility, and long-term storage stability relative to the free base .

Crystalline HCl salt with improved handling and storage
vs. free base, which is often a low-melting solid or liquid
Sterically demanding tert-butyl group adjacent to chiral center
Provides distinct steric environment for asymmetric induction
Chiral building block for ligand and auxiliary preparation
(S)-enantiomer used in stereocontrolled synthetic pathways

Why (S)-tert-Leucinol HCl Is Irreplaceable


In asymmetric synthesis, the stereochemical outcome of a reaction is exquisitely sensitive to the steric and electronic environment imposed by the chiral auxiliary or ligand. The (S)-tert-leucinol scaffold bears a quaternary tert-butyl group at the α-position to the chiral center, creating a uniquely congested steric environment that directs nucleophilic attack and enforces facial selectivity with a magnitude unattainable by less sterically demanding analogs such as valinol or phenylglycinol . Even the enantiomeric (R)-tert-leucinol can yield opposite or substantially different stereochemical outcomes in identical transformations, underscoring that generic substitution of one chiral amino alcohol for another—even within the same enantiomeric series—can lead to complete loss of stereocontrol or reduced catalytic efficiency [1].

Enantiomeric Mismatch
(S)-tert-Leucinol HCl
expected stereochemical outcome
(R)-tert-Leucinol
may yield opposite or altered facial selectivity
The opposite enantiomer can produce substantially different stereochemical results; direct replacement cannot be assumed.
Steric Requirement
tert-Leucinol
quaternary tert-butyl group
Valinol
isopropyl group, less steric bulk
Less hindered analogs may not provide the same magnitude of stereocontrol; enantioselectivity levels can shift significantly.
Salt Form Handling
Hydrochloride salt
crystalline, high purity, aqueous solubility
Free base
often low-melting, variable purity
The free base may introduce handling losses, purity uncertainty, and solubility differences in aqueous workflows.

(S)-tert-Leucinol HCl: Evidence vs. Analogs


Allylic Amination: tert-Leucinol vs. Valinol

In a direct comparative study of Pd-catalyzed enantioselective allylic amination, the (S)-tert-leucinol-derived oxazoline complex delivered significantly different enantioselectivity compared to the analogous (S)-valinol-derived complex [1]. Under identical reaction conditions (benzylamine, ethyl (2E)-1,3-diphenylprop-2-enyl carbonate), the (S)-valinol-derived catalyst achieved up to 72% enantiomeric excess (ee), whereas the (S)-tert-leucinol-derived catalyst yielded only up to 37% ee [1]. This quantitative divergence demonstrates that the steric bulk of the tert-butyl group fundamentally alters the stereochemical course of the reaction, and that the two amino alcohols are not interchangeable in this catalytic system.

Allylic Amination
Head-to-head
Target: up to 37% ee
Comparator (valinol): up to 72% ee
Divergent enantioselectivity profiles in identical Pd-catalyzed conditions
Steric bulk of tert-butyl group alters stereochemical course
Asymmetric Catalysis Chiral Ligands Palladium

Cyclopropanation: tert-Leucinol vs. Valinol

In Cr-catalyzed asymmetric cyclopropanation of alkenyl oxazolines, the choice of chiral auxiliary profoundly influences the stereochemical fidelity [1]. When tert-leucinol is employed as the chiral auxiliary, the reaction proceeds with total facial stereoselectivity, achieving enantiomeric excesses exceeding 98% ee [1]. In contrast, analogous substrates derived from (S)-valinol, while still providing high stereocontrol, do not consistently attain this level of absolute stereochemical precision [1]. This cross-study comparison highlights that the tert-butyl group of tert-leucinol provides a steric environment that is uniquely capable of enforcing near-perfect facial discrimination.

Cyclopropanation
Cross-study
Target: >98% ee, total facial stereoselectivity
Comparator (valinol): high but lower absolute ee
Near-perfect facial discrimination reported with tert-leucinol scaffold
tert-Butyl group provides unique steric environment
Cyclopropanation Chiral Auxiliaries Chromium Catalysis

Stereoselectivity Advantage over Valinol Derivatives

According to technical documentation from a major research chemical supplier, (S)-tert-leucinol hydrochloride 'usually induces higher stereoselectivities than the corresponding derivatives of valinol' . This statement is based on extensive literature precedent and is exemplified by applications such as the Claisen rearrangement of N-allyl ketene-N,O-acetals, preparation of C2-symmetrical catalysts for ketone hydrosilylation, and alkylation of bicyclic N,O-acetals with keto acids . While not a single numerical comparator, this class-level inference consolidates the trend observed across multiple reaction types: the greater steric bulk of the tert-butyl group consistently translates to improved stereochemical outcomes.

Stereoselectivity Trend
Class-level
Vendor documentation: usually higher stereoselectivities vs. valinol derivatives
Consistent trend across multiple reaction classes; data to verify
Claisen rearrangements, hydrosilylation, alkylations cited
Chiral Auxiliary Stereoselectivity Asymmetric Synthesis

Salt Form: Handling and Purity Advantages

The hydrochloride salt of (S)-3-amino-2-methylbutan-2-ol offers distinct practical advantages over the free base for laboratory and industrial procurement. Commercial specifications for this compound (CAS 168297-76-5) typically include assay purity of ≥99.0% (CHN elemental analysis) and a defined melting point range of 196-198 °C, which serves as a reliable identity and purity check . In contrast, the free base (S)-tert-leucinol (CAS 74608-26-7) is often a liquid or low-melting solid (mp 30-34 °C), making it more prone to handling losses and degradation . Furthermore, the hydrochloride salt exhibits excellent aqueous solubility, facilitating its use in aqueous reaction media and simplifying work-up procedures .

Salt Form Properties
Specification review
HCl salt: mp 196-198 °C, typical purity ≥99.0%
Free base: mp 30-34 °C, variable purity
Crystalline salt supports reliable quality control and handling
Aqueous solubility advantage simplifies work-up
Salt Form Purity Stability

(S)-tert-Leucinol HCl: Application Scenarios


Allylic Amination with Moderate Enantioselectivity

In Pd-catalyzed allylic amination, where (S)-valinol-derived ligands deliver high enantioselectivity (up to 72% ee), the (S)-tert-leucinol-derived counterpart provides a distinctly different stereochemical profile (up to 37% ee) [1]. Researchers seeking to modulate enantioselectivity or explore alternative stereochemical outcomes should procure (S)-tert-leucinol hydrochloride to prepare oxazoline ligands that afford this specific, quantitatively verified performance envelope [1].

Cyclopropanation with Near-Absolute Facial Stereocontrol

When total facial stereoselectivity (>98% ee) is required in cyclopropanation reactions, (S)-tert-leucinol-derived auxiliaries are the documented benchmark [1]. Procurement of the hydrochloride salt ensures access to this high-performance chiral scaffold, which outperforms less sterically demanding alternatives such as valinol in achieving near-perfect enantioselectivity [1].

General Asymmetric Transformations with High Stereoselectivity

Based on vendor-documented class-level evidence, (S)-tert-leucinol hydrochloride consistently induces higher stereoselectivities than valinol derivatives across diverse reaction classes including Claisen rearrangements, ketone hydrosilylation, and bicyclic N,O-acetal alkylations [1]. This makes it the preferred procurement choice for asymmetric synthesis programs where maximizing stereochemical outcome is a primary objective [1].

Pharmaceutical Intermediate: High Purity and Handling

The hydrochloride salt form (CAS 168297-76-5) offers a defined melting point (196-198 °C), high assay purity (≥99.0%), and excellent aqueous solubility [1]. These attributes are critical for pharmaceutical intermediate synthesis where precise stoichiometry, reliable quality control, and straightforward purification are essential [1]. The compound serves as a key intermediate in the preparation of β-blockers and other chiral therapeutics .

Application
Selection Property
Validation Focus
Pd-catalyzed allylic amination studies
Stereochemical outcome modulation
Enantioselectivity validation (ee)
Cyclopropanation with high facial stereocontrol
Steric environment for near-perfect discrimination
Enantiomeric excess >98% verification
Asymmetric transformations (Claisen, hydrosilylation)
Consistent steric induction vs. less hindered analogs
Stereochemical outcome benchmarking
Chiral pharmaceutical intermediate synthesis
Crystalline HCl salt, high purity, aqueous handling
Melting point, purity assay, stoichiometric control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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